molecular formula C14H14O4 B13364639 Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate

Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate

Cat. No.: B13364639
M. Wt: 246.26 g/mol
InChI Key: NDSNTVYPHAXUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate (CAS 128425-38-7) is a high-purity naphthoate ester for research and development applications. This compound has a molecular formula of C 14 H 14 O 4 and a molecular weight of 246.26 g/mol . Naphthoate esters are versatile synthetic intermediates in organic chemistry. They are widely used as building blocks for synthesizing more complex molecules in pharmaceuticals, agrochemicals, and materials science . Researchers also value certain naphthoate esters as key monomers for producing high-performance polymers, such as liquid crystal polyesters, due to their ability to confer excellent thermal and mechanical properties . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-hydroxy-6-methoxy-3-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C14H14O4/c1-8-6-9-7-10(17-2)4-5-11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3

InChI Key

NDSNTVYPHAXUNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)C(=C1O)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification and Methylation

One approach to synthesizing this compound could involve the esterification of 2-hydroxy-6-methoxy-3-methyl-1-naphthoic acid with methanol in the presence of an acid catalyst, similar to the synthesis of methyl 6-hydroxy-1-naphthoate. Additionally, methylation reactions using dimethyl sulfate could be employed to introduce the methoxy group, as seen in the synthesis of methyl 6-methoxy-1-naphthalenecarboxylate.

Grignard Reactions

Another method might involve the use of Grignard reagents to introduce the methyl group at the 3-position. This would require the preparation of a suitable brominated precursor, followed by a Grignard reaction and subsequent oxidation steps.

Hydroxylation and Methylation Steps

The hydroxyl group at the 2-position could be introduced through oxidation reactions, while the methoxy group at the 6-position might be added via methylation reactions. These steps would need to be carefully controlled to achieve the desired substitution pattern.

Data Tables

Given the lack of specific data on this compound, we can provide a general overview of related compounds and their synthesis conditions:

Compound Synthesis Method Conditions
Methyl 6-hydroxy-1-naphthoate Esterification with methanol Acid catalyst, reflux
Methyl 6-methoxy-1-naphthalenecarboxylate Methylation with dimethyl sulfate Butyl acetate, 85°-90°C
6-methoxy-2-naphthoic acid Grignard reaction and carbonation THF, -15°C to room temperature

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-oxo-6-methoxy-3-methyl-1-naphthoate.

    Reduction: Formation of 2-hydroxy-6-methoxy-3-methyl-1-naphthylmethanol.

    Substitution: Formation of various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into three groups:

Naphthoate Esters: Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate (): Contains a bulky adamantane substituent, increasing molecular weight (426.55 g/mol) and hydrophobicity compared to the target compound. Sandaracopimaric Acid Methyl Ester (): A diterpenoid-derived ester with a complex tricyclic skeleton, differing significantly in backbone structure from the aromatic naphthalene core of the target compound.

Naphthalene Derivatives: (6-Methoxy-2-naphthyl)acetic Acid (): Shares the methoxynaphthalene moiety but replaces the ester with an acetic acid group, enhancing acidity (pKa ~3–4) and water solubility. 1-Methylnaphthalene (): A simple hydrocarbon lacking functional groups, resulting in non-polar behavior and lower reactivity compared to the hydroxyl- and methoxy-substituted target compound.

Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Polarity Key Applications Reference
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate C₁₄H₁₄O₄ -OH, -OCH₃, -CH₃, -COOCH₃ ~246.26 (calculated) High Synthetic intermediates, pharmaceuticals (inferred) -
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate C₂₉H₃₀O₃ Adamantane, -OCH₃ 426.55 Moderate Material science, drug design
(6-Methoxy-2-naphthyl)acetic Acid C₁₃H₁₂O₃ -OCH₃, -CH₂COOH 216.24 High Pharmaceutical impurity standard
Sandaracopimaric Acid Methyl Ester C₂₁H₃₂O₂ Diterpenoid skeleton ~316.48 Low Natural resin component

Research Findings and Analytical Insights

  • Spectroscopic Differentiation: The hydroxyl group in the target compound would produce distinct O-H stretching (3200–3600 cm⁻¹) in FTIR and downfield-shifted protons in ¹H NMR (~δ 5–6 ppm), unlike non-hydroxylated analogs ().
  • Chromatographic Behavior : HPLC analysis () suggests that polar substituents (-OH, -OCH₃) would increase retention time in reverse-phase systems compared to hydrocarbon analogs like 1-methylnaphthalene.

Biological Activity

Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and various applications in scientific research.

Molecular Structure

PropertyValue
Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name Methyl 2-hydroxy-6-methoxy-3-methylnaphthalene-1-carboxylate
InChI Key NDSNTVYPHAXUNS-UHFFFAOYSA-N

The compound features a naphthalene core with hydroxy and methoxy functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in pharmaceuticals as an antimicrobial agent.

Anti-inflammatory Effects

A study on a related naphthol derivative, methyl-1-hydroxy-2-naphthoate (MHNA), reveals significant anti-inflammatory properties. MHNA inhibits the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages by suppressing the activation of NF-κB and MAPK signaling pathways. This mechanism may be relevant to this compound as well, given their structural similarities .

Key Findings from the Study:

  • Inhibition of Cytokines : The compound significantly reduced the release of pro-inflammatory cytokines such as IL-1β and IL-6.
  • Impact on iNOS and COX-2 : It inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial mediators in inflammation .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Similar compounds have shown selective cytotoxic effects against cancer cell lines without affecting normal cells. For instance, derivatives have been reported to induce cell cycle arrest and apoptosis in various cancer types, including colon adenocarcinoma and cervical carcinoma .

Synthesis Route

This compound can be synthesized through the esterification of 2-hydroxy-6-methoxy-3-methyl-1-naphthoic acid with methanol using sulfuric acid as a catalyst. This method ensures high yield and purity, essential for subsequent biological testing.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydroxy and methoxy groups facilitate hydrogen bonding, influencing various biochemical pathways. The exact molecular targets remain to be fully elucidated but are likely linked to inflammatory and cancer-related pathways.

Study on Antimicrobial Activity

A study conducted on various naphthoate derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were established, showing effectiveness comparable to standard antibiotics.

Research on Anti-inflammatory Mechanisms

In a controlled laboratory setting, this compound was administered to murine macrophages exposed to LPS. Results indicated a marked decrease in inflammatory markers, reinforcing its potential as an anti-inflammatory agent .

Q & A

Q. What are the established methods for synthesizing Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate in laboratory settings?

Synthesis typically involves multi-step reactions, including esterification, hydroxylation, and methylation. For example, esterification of 2-hydroxy-6-methoxy-3-methyl-1-naphthoic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a common approach. Reaction conditions such as temperature (e.g., 60–80°C), solvent selection (e.g., anhydrous methanol), and catalyst concentration must be optimized to avoid side reactions like demethylation . Monitoring progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the naphthalene ring, particularly distinguishing between methoxy, hydroxy, and methyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹). Purity assessment via HPLC with UV detection (e.g., λ = 254 nm) is recommended to detect impurities below 5% .

Q. What experimental protocols are used to assess the systemic toxicity of this compound in preclinical models?

Standard protocols follow OECD guidelines for acute and subchronic toxicity. In vivo studies in rodents evaluate dose-dependent effects via oral, dermal, or inhalation routes, with endpoints including body weight changes, hematological parameters (e.g., hemoglobin, leukocyte count), and organ histopathology (liver, kidneys) . In vitro assays, such as cytotoxicity in HepG2 cells or Ames tests for mutagenicity, provide preliminary data on cellular toxicity .

Q. How are environmental exposure routes for this compound evaluated in ecological studies?

Environmental monitoring focuses on partitioning coefficients (log K₀w for octanol-water) to predict bioaccumulation and soil/sediment adsorption. Degradation studies under UV light or microbial activity assess persistence, while LC-MS/MS quantifies residues in water, air, and biota . Biomonitoring in occupational populations (e.g., industrial workers) measures urinary metabolites to estimate human exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo toxicity data for this compound?

Discrepancies often arise from metabolic differences (e.g., hepatic activation in vivo vs. static in vitro conditions). To address this:

  • Conduct comparative metabolomics to identify active metabolites in vivo .
  • Use co-culture models (e.g., hepatocyte-macrophage systems) to mimic metabolic interactions .
  • Validate findings with cross-species toxicokinetic modeling, adjusting for bioavailability and excretion rates .

Q. What experimental design strategies optimize the synthesis yield of this compound while minimizing byproducts?

Design of Experiments (DoE) methodologies, such as factorial designs, systematically optimize variables like reaction time, temperature, and reagent stoichiometry. For example:

  • Use response surface modeling to identify ideal conditions for esterification (e.g., 70°C, 1:1.2 acid:methanol ratio) .
  • Incorporate green chemistry principles (e.g., solvent-free methylation using dimethyl carbonate) to reduce waste .
  • Real-time monitoring via FT-IR or Raman spectroscopy enables dynamic adjustment of reaction parameters .

Q. What methodologies are employed to study the environmental fate and degradation pathways of this compound?

Advanced approaches include:

  • Photodegradation studies : Simulate solar UV exposure in photoreactors, analyzing breakdown products via GC-MS .
  • Microbial degradation assays : Isolate soil microbiota to quantify mineralization rates (CO₂ evolution) and identify intermediate metabolites .
  • Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict half-lives in aquatic systems based on substituent electronegativity .

Q. How should researchers assess and mitigate risk of bias in toxicological studies involving this compound?

Adopt systematic review frameworks (e.g., OHAT or SYRCLE) to evaluate bias:

  • Randomization and blinding : Ensure dose administration and outcome assessments are blinded in animal studies .
  • Data completeness : Verify all measured outcomes (e.g., unexpected hepatic lesions) are reported in human epidemiological studies .
  • Confounding factors : Adjust for covariates like age, smoking status, or co-exposure to other PAHs in observational data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.